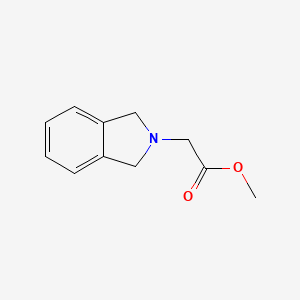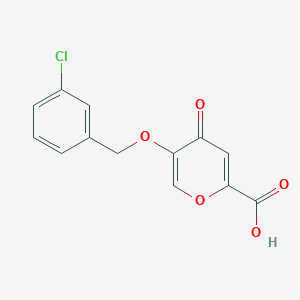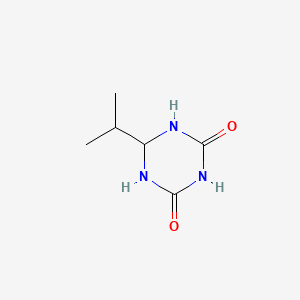![molecular formula C15H13NO3 B12121399 2-[(4-Methylphenyl)carbamoyl]benzoic acid CAS No. 19336-70-0](/img/structure/B12121399.png)
2-[(4-Methylphenyl)carbamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methylphenyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C15H13NO3 It is characterized by the presence of a benzoic acid moiety substituted with a 4-methylphenylcarbamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methylphenyl)carbamoyl]benzoic acid typically involves the reaction of 4-methylphenyl isocyanate with benzoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the benzylic position.
Reduction: Reduction reactions may target the carbamoyl group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by the presence of a leaving group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed:
Oxidation: Products may include benzoic acid derivatives with oxidized side chains.
Reduction: The primary product is often the corresponding amine.
Substitution: Substituted benzoic acid derivatives are formed.
Aplicaciones Científicas De Investigación
2-[(4-Methylphenyl)carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical agent or as a building block for drug development.
Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methylphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, potentially affecting their function. The benzoic acid moiety may interact with enzymes or receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
4-Methylbenzoic acid: Shares the benzoic acid core but lacks the carbamoyl group.
N-Phenylcarbamoylbenzoic acid: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
Uniqueness: 2-[(4-Methylphenyl)carbamoyl]benzoic acid is unique due to the presence of both the 4-methylphenyl and carbamoyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in its analogs.
Propiedades
Número CAS |
19336-70-0 |
|---|---|
Fórmula molecular |
C15H13NO3 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
2-[(4-methylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C15H13NO3/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |
Clave InChI |
BKKDKRFPDRPFKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{5-[4-(tert-butyl)phenyl]-4-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)}-N-(2-methoxyphenyl)acetamide](/img/structure/B12121318.png)

![2-(2,4-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12121334.png)



![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12121358.png)

![2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B12121367.png)


![Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12121389.png)


